molecular formula C7H11NO B1359570 tetrahydro-2H-pyran-3-ylacetonitrile CAS No. 885271-49-8

tetrahydro-2H-pyran-3-ylacetonitrile

Cat. No.: B1359570
CAS No.: 885271-49-8
M. Wt: 125.17 g/mol
InChI Key: XSWUJVPKHBPWCO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ylacetonitrile: is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol. It is a derivative of tetrahydropyran, featuring a nitrile group attached to the third carbon of the ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tetrahydropyran as the starting material.

  • Reaction Steps: . This can be achieved through various synthetic routes, such as nucleophilic substitution reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the nitrile group to an amine group.

  • Substitution: Substitution reactions can replace the hydrogen atoms in the ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidation typically yields ketones or carboxylic acids.

  • Reduction: Reduction results in the formation of amines.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Tetrahydro-2H-pyran-3-ylacetonitrile is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development. Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which tetrahydro-2H-pyran-3-ylacetonitrile exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tetrahydrofuran: A closely related compound with a similar ring structure but lacking the nitrile group.

  • Pyran: The parent compound without the hydrogenation of the ring.

Uniqueness: Tetrahydro-2H-pyran-3-ylacetonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.

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Biological Activity

Tetrahydro-2H-pyran-3-ylacetonitrile is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a tetrahydro-2H-pyran moiety attached to an acetonitrile group. This structure contributes to its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the acetonitrile functional group allows for participation in nucleophilic addition reactions, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds containing tetrahydropyran rings often exhibit significant biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.

Antimicrobial Activity

Studies have shown that tetrahydro-2H-pyran derivatives possess antimicrobial properties. For instance, a related study demonstrated that compounds with similar structures exhibited antimicrobial activity against various pathogens, including Fusarium solani . While specific data on this compound is limited, its structural similarities suggest potential efficacy in combating microbial infections.

Cytotoxic Effects

The cytotoxic potential of tetrahydro-2H-pyran derivatives has been explored in several studies. For example, one study indicated that compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines . Specifically, certain derivatives exhibited potent inhibition of cell proliferation at concentrations as low as 20 μM.

Immunomodulatory Effects

Recent research highlights the immunomodulatory effects of tetrahydro-2H-pyran compounds. A study found that derivatives promoted the proliferation of lipopolysaccharide (LPS)-stimulated splenic lymphocytes in vitro . This suggests that this compound may enhance immune responses, making it a candidate for further investigation in immunotherapy applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Notable approaches include:

  • Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the tetrahydropyran ring.
  • Nucleophilic Addition : Incorporating acetonitrile into the reaction pathway to yield the final product.
  • One-Pot Reactions : Streamlined methods that allow for efficient synthesis without the need for intermediate purification .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Compounds promoted lymphocyte proliferation at 20 μMPotential use in immunotherapy
Inhibition of ALK5 autophosphorylation with IC50 values as low as 25 nMPossible anticancer applications
Dose-dependent inhibition of MEL cell growthIndicates potential for leukemia treatment

Properties

IUPAC Name

2-(oxan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUJVPKHBPWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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